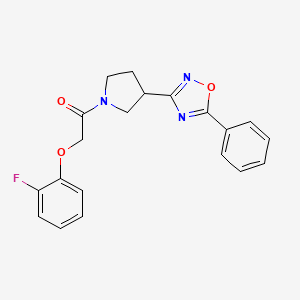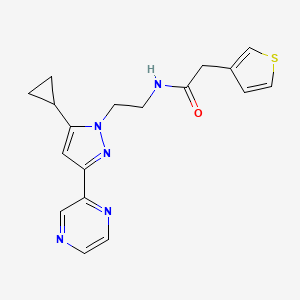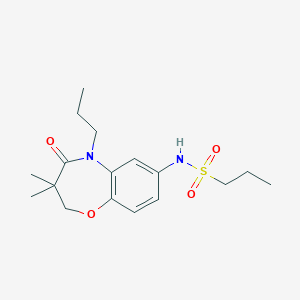
N-(3,3-ジメチル-4-オキソ-5-プロピル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-7-イル)プロパン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、本化合物と構造的類似性を共有し、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示しています 。これは、本化合物が、特定のウイルス病原体を標的とする誘導体に合成され、新しい抗ウイルス薬の開発に貢献する可能性があることを示唆しています。
抗炎症および鎮痛作用
一部のインドール誘導体は、インドメタシンやセレコキシブなどの既知の薬剤に匹敵する抗炎症および鎮痛作用を示しています 。これは、本化合物が、さまざまな疾患における炎症と痛みを軽減する可能性について調査され、既存の薬剤の代替手段を提供する可能性があることを示しています。
抗HIVの可能性
インドール誘導体の研究では、感染した細胞におけるHIV-1およびHIV-2株の複製を阻害する抗HIV活性を持つ化合物も発見されています 。構造活性相関を調査することにより、本化合物は、HIVに対する有効性を高めるために修飾され、エイズ治療のための新しい道を開くことができます。
抗腫瘍用途
インドールの構造フレームワークは、抗腫瘍の可能性を持つ多くの化合物に見られます。 特定の誘導体は、C6(ラットグリオーマ)およびHepG2(ヒト肝細胞癌)などの癌細胞株に対して評価され、有望な結果を示しています 。したがって、本化合物は、新しい抗癌剤の開発のためのリード構造として役立つ可能性があります。
抗菌効果
インドール誘導体は、細菌、真菌、原虫などの抗菌効果が広く知られています 。これは、本化合物が、特に抗生物質耐性株との戦いにおいて、新しい抗菌剤の合成に役立つ可能性があることを示唆しています。
酵素阻害
インドール核を持つ化合物は、アルツハイマー病やパーキンソン病などの疾患の治療に不可欠なさまざまな酵素を阻害することが判明しています 。本化合物は、酵素活性を調節する能力について調査され、神経変性疾患における潜在的な治療用途につながる可能性があります。
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)
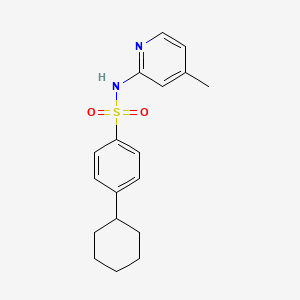
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
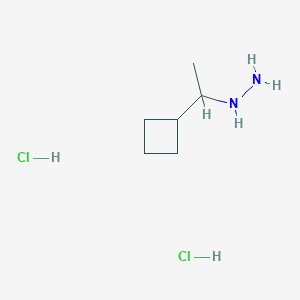
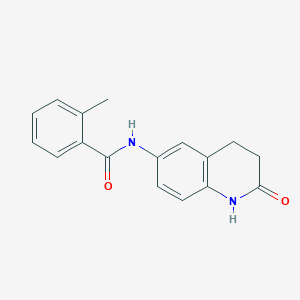
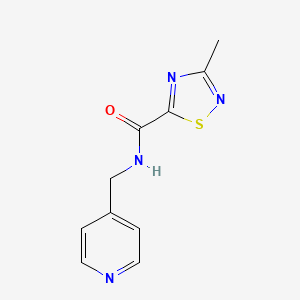
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

